molecular formula C24H29N3O2 B2792494 1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 874637-30-6

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2792494
CAS No.: 874637-30-6
M. Wt: 391.515
InChI Key: LVNDZLDTVGQVFI-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Substitution Reactions: Introducing the pentyl group at the 1-position of the benzimidazole ring through alkylation reactions.

    Formation of Pyrrolidin-2-one Ring: Cyclization reactions to form the pyrrolidin-2-one ring, often involving amide bond formation.

    Ethoxyphenyl Substitution: Introducing the ethoxyphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents, acids, or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
  • 1-(4-Ethoxyphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
  • 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)piperidin-2-one

Uniqueness

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may exhibit unique properties due to the specific combination of functional groups and structural features. These unique properties could include specific biological activity, chemical reactivity, or physical properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-5-8-15-26-22-10-7-6-9-21(22)25-24(26)18-16-23(28)27(17-18)19-11-13-20(14-12-19)29-4-2/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDZLDTVGQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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